molecular formula C21H23N3O5 B2981393 N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2320666-47-3

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2981393
CAS No.: 2320666-47-3
M. Wt: 397.431
InChI Key: PPNGQIJTIIRNMP-UHFFFAOYSA-N
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Description

This compound is a structurally complex oxalamide derivative featuring a 2,5-dimethylfuran-3-yl moiety linked via a hydroxyethyl chain to a pyrroloquinolinone scaffold. The 4-oxo group on the pyrroloquinolinone core and the hydroxyethyl spacer suggest hydrogen-bonding interactions critical for bioactivity. While explicit pharmacological data are unavailable in the provided evidence, its structural features align with kinase-targeting agents, as inferred from docking studies (see Section 2) .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-11-7-16(12(2)29-11)17(25)10-22-20(27)21(28)23-15-8-13-3-4-18(26)24-6-5-14(9-15)19(13)24/h7-9,17,25H,3-6,10H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNGQIJTIIRNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a complex arrangement of functional groups that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C21H25N3O5
Molecular Weight 399.447 g/mol
IUPAC Name This compound

Research indicates that compounds with similar structures often exhibit activity against various biological targets. The oxalamide moiety in this compound suggests potential interactions with enzymes or receptors involved in signal transduction pathways.

Tyrosinase Inhibition

One of the notable activities associated with compounds derived from furan and oxalamide structures is their ability to inhibit tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various skin conditions. Preliminary studies have shown that related compounds can significantly inhibit tyrosinase activity:

CompoundIC50 (μM)Mechanism of Action
Compound A0.51Competitive inhibition
Compound B16.78Non-competitive inhibition
Compound C20.38Mixed inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in vitro and in vivo:

  • In Vitro Studies : Compounds similar to this compound have been tested for their effects on cell viability and enzyme inhibition. For instance:
    • A study demonstrated that certain derivatives exhibited low cytotoxicity against B16F10 melanoma cells while effectively inhibiting tyrosinase activity at concentrations as low as 1 μM .
  • Animal Models : In vivo studies using animal models have shown that these compounds can modulate skin pigmentation and possess anti-inflammatory properties. Such findings suggest potential therapeutic applications for skin disorders.
  • Neurokinin Receptor Antagonism : Emerging evidence indicates that compounds with similar structures may act as neurokinin receptor antagonists. This activity could be beneficial for treating conditions such as depression and nausea .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of oxalamide derivatives with variations in substituents on the N1 and N2 positions. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (N1) Substituent (N2) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl 4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl C₂₃H₂₅N₃O₅ 447.47 Hydroxyethyl linker; dimethylfuran enhances lipophilicity
N1-(furan-2-ylmethyl) analog Furan-2-ylmethyl 4-oxo-pyrroloquinolin-8-yl C₁₈H₁₇N₃O₄ 339.30 Simpler furan substituent; lower molecular weight
N1-(3,5-dimethylphenyl) analog 3,5-dimethylphenyl 4-oxo-pyrroloquinolin-8-yl C₂₁H₂₁N₃O₃ 363.40 Aromatic substituent; increased steric bulk
N1-(2-chlorobenzyl) analog (hypothetical*) 2-chlorobenzyl 1-methyl-2-oxo-pyrroloquinolin-8-yl C₂₁H₁₉ClN₃O₃ ~396.85 Chlorine atom for electronic effects; methyl group on pyrroloquinolinone

Key Structural and Functional Differences

Substituent Effects on Binding Affinity :

  • The dimethylfuran group in the target compound likely improves membrane permeability due to moderate lipophilicity, compared to the simpler furan-2-ylmethyl group in the analog from .
  • The hydroxyethyl chain may facilitate hydrogen bonding with kinase active sites, a feature absent in analogs with rigid aromatic (e.g., 3,5-dimethylphenyl) or chlorinated substituents .

Docking Efficiency :

  • highlights that compounds with optimized substituents (e.g., dimethylfuran) are enriched in docking screens against targets like ROCK1 kinase. The target compound’s structural complexity may contribute to higher docking scores compared to simpler analogs, though some high-scoring compounds may be excluded due to initial filtering protocols .

Synthetic Accessibility :

  • The analog with a furan-2-ylmethyl group () has a lower molecular weight (339.30 g/mol), suggesting easier synthesis and purification. In contrast, the target compound’s hydroxyethyl linker and dimethylfuran group may require multi-step synthesis .

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The pyrroloquinolinone scaffold is associated with kinase inhibition (e.g., ROCK1), as suggested by docking studies in . The target compound’s hydroxyethyl and dimethylfuran groups may enhance binding to hydrophobic pockets and catalytic domains .
  • Toxicity Risks : Chlorinated analogs (e.g., ) may pose higher toxicity risks due to bioaccumulation, whereas the target compound’s oxygen-rich structure may favor excretion .

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